Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Physicochemical profiling Salt selection Intermediate reactivity

Sourcing a 2-methylamino-4-methylpyrimidine building block that reliably delivers the correct CDK9 pharmacophore is challenging-2-amino analogs exhibit pKa ~15.6 vs. 2.61 for the target compound, leading to altered reactivity and failed syntheses. This intermediate solves that: • Enables selective N-alkylation/acylation under mild basic conditions due to low pKa (2.61), avoiding competing protonation. • Built-in LC-MS handle: Δ14 Da vs. des-methyl impurity simplifies in-process control on single-quad MS. • Melt-crystallizable (mp 95-96 °C) for solvent-free purification, improving green metrics. Supplied with cold-chain logistics (2-8 °C, protect from light) to preserve integrity.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B11902300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C)NC
InChIInChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-11-9(10-3)12-6(7)2/h5H,4H2,1-3H3,(H,10,11,12)
InChIKeySCWCURQZFUGOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methyl-2-(Methylamino)Pyrimidine-5-Carboxylate Overview


Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS 102494-92-8) is a 2,4,5-trisubstituted pyrimidine bearing a methylamino group at C2, a methyl group at C4, and an ethyl ester at C5 . With a molecular weight of 195.22 g/mol and formula C₉H₁₃N₃O₂, this heterocyclic building block occupies a distinct chemical space between fully aromatic 2-aminopyrimidines and more heavily N-alkylated analogs . It has been disclosed in patent literature as a critical intermediate for constructing cyclin-dependent kinase 9 (CDK9) inhibitors and 5-substituted pyrimidine carbocyclic nucleoside agents, where the combination of N-methylation at C2 and C4-methyl substitution is essential for downstream pharmacophore assembly [1].

Why Generic Analogs Cannot Substitute


Pyrimidine-5-carboxylate esters with different C2 and C4 substitution patterns exhibit dramatically divergent physicochemical and reactivity profiles that preclude straightforward interchange in multi-step synthetic routes. The 2-methylamino substituent in the target compound lowers the predicted pKa to 2.61, compared to ~15.6 for the 2-amino analog [1]. This acidity difference fundamentally alters solubility, salt formation behavior, and nucleophilic reactivity at the C2 position during subsequent functionalization. Furthermore, the melting point of 95–96 °C for the target compound is more than 125 °C lower than that of ethyl 2-amino-4-methylpyrimidine-5-carboxylate (222–226 °C), reflecting weaker intermolecular hydrogen bonding due to N-methylation and directly impacting crystallization, purification, and formulation workflows . Substituting a 2-amino, 2-dimethylamino, or 4-unsubstituted analog into a synthetic sequence optimized for the target compound risks altered reaction kinetics, reduced yields, and failure to generate the intended pharmacophore.

Quantitative Differentiation Evidence


pKa Shift and Differential Ionization

The target compound exhibits a predicted pKa of 2.61 ± 0.10, which is approximately 12.95 units lower than the predicted pKa of 15.56 for the 2-amino comparator ethyl 2-amino-4-methylpyrimidine-5-carboxylate [1]. This profound acidity difference arises from N-methylation at the C2 position, which reduces the basicity of the pyrimidine nitrogen and fundamentally alters the ionization state under physiological and synthetic pH conditions. In practice, the target compound will exist predominantly in neutral form at pH > 4, whereas the 2-amino analog remains protonated across nearly the entire aqueous pH range.

Physicochemical profiling Salt selection Intermediate reactivity

Melting Point Depression and Hydrogen Bonding

The experimentally reported melting point of the target compound is 95–96 °C, in contrast to 222–226 °C for ethyl 2-amino-4-methylpyrimidine-5-carboxylate, a difference of approximately 126–131 °C . This large melting point depression is consistent with the replacement of the primary amino group (–NH₂) by a secondary methylamino group (–NHCH₃), which eliminates one hydrogen-bond donor and reduces the strength of the intermolecular hydrogen-bonding network in the crystalline lattice. The consequence for procurement is that the target compound can be handled and purified at significantly lower temperatures, reducing the risk of thermal degradation during distillation or recrystallization.

Solid-state properties Crystallization optimization Purification scalability

Density Reduction and Molecular Packing

The target compound has a predicted density of 1.175 ± 0.06 g/cm³, compared to 1.217 g/cm³ reported for ethyl 2-amino-4-methylpyrimidine-5-carboxylate, representing a density reduction of approximately 0.042 g/cm³ (≈3.5%) . While both values are computationally predicted and subject to uncertainty, the directional trend is consistent with N-methylation disrupting the compact hydrogen-bonded packing achievable by the primary amino analog. Lower density can translate to larger bulk volume per unit mass, affecting shipping, storage, and formulation considerations.

Formulation development Crystal engineering Material handling

Mass Spectrometric Differentiation by Molecular Weight

The molecular weight of the target compound is 195.22 g/mol (C₉H₁₃N₃O₂), exactly 14.03 Da higher than that of ethyl 2-amino-4-methylpyrimidine-5-carboxylate (181.19 g/mol, C₈H₁₁N₃O₂) . This mass difference corresponds precisely to the replacement of a hydrogen atom by a methyl group (–H → –CH₃) at the 2-amino position. In LC-MS or GC-MS analyses, this +14 Da shift provides unambiguous discrimination between the target compound and the 2-amino analog, even in crude reaction mixtures, facilitating intermediate identity confirmation and impurity profiling.

Analytical quality control LC-MS identity confirmation Intermediate tracking

Cold-Chain Storage and Handling Specifications

The target compound is commercially available at 97% purity (HPLC) and requires storage at 2–8 °C with protection from light, as specified by multiple vendors . In contrast, ethyl 2-amino-4-methylpyrimidine-5-carboxylate is typically offered at 97–98% purity with ambient temperature storage recommendations, indicating inherently greater thermal and photochemical stability for the 2-amino analog . The cold-chain requirement for the target compound is consistent with the enhanced chemical reactivity conferred by the secondary methylamino group, which may be more susceptible to oxidation or hydrolytic degradation pathways.

Procurement specifications Stability profile Supply chain logistics

High-Value Application Scenarios


CDK9 Inhibitor Synthesis

The target compound serves as a direct precursor for constructing cyclin-dependent kinase 9 (CDK9) inhibitors, where the 2-methylamino-4-methyl substitution pattern is embedded in the final pharmacophore. The low pKa (2.61) facilitates selective N-alkylation or acylation at the ester-adjacent positions under mildly basic conditions without competing protonation, a feature not achievable with the 2-amino analog (pKa 15.56) . Patent literature explicitly identifies this compound as the preferred intermediate for a series of 5-substituted pyrimidine carbocyclic nucleoside agents targeting CDK9-driven cancers [1].

Cold-Chain Management in Multi-Step Synthesis

The cold-chain storage requirement (2–8 °C, protected from light) indicates that the 2-methylamino group introduces a degree of thermal or photochemical sensitivity not present in the ambient-stable 2-amino analog . For laboratories scaling up from discovery to preclinical supply, this necessitates dedicated refrigerated storage and possibly inert-atmosphere handling. Procurement planning must account for these logistics to avoid intermediate degradation that could compromise downstream step yields and final API purity [1].

LC-MS Impurity Profiling by Mass Tag

The 14.03 Da mass difference between the target compound and the 2-amino analog provides a built-in analytical handle for LC-MS method development. In multi-step synthetic sequences where both the target intermediate and its des-methyl impurity (the 2-amino analog arising from incomplete N-methylation) may co-elute, the distinct molecular ion clusters (m/z 196 vs. m/z 182 for [M+H]⁺) enable unambiguous identification and quantification using single-quadrupole MS detectors . This simplifies in-process control without requiring high-resolution mass spectrometry, reducing analytical burden and cost.

Melt Crystallization Exploiting Low Melting Point

With a melting point of 95–96 °C—more than 125 °C below the 2-amino comparator—the target compound is amenable to melt crystallization techniques that are impractical for higher-melting pyrimidine analogs . This property can be exploited to purify the intermediate via solvent-free melt crystallization or zone refining at moderate temperatures, reducing solvent consumption and improving process green chemistry metrics. Additionally, the lower lattice energy may enhance solubility in medium-polarity solvents, facilitating homogeneous reaction conditions in subsequent synthetic steps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.